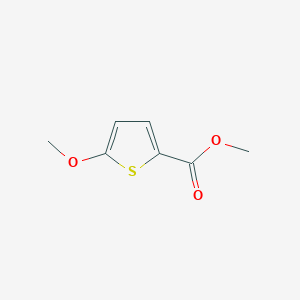

Methyl 5-Methoxy-2-thiophenecarboxylate

Description

Significance of Thiophene (B33073) and its Substituted Derivatives in Modern Chemical Research

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, demonstrating immense significance in both medicinal and materials science research. nih.gov The thiophene ring is considered a bioisostere of benzene (B151609), meaning it has similar physical and chemical properties, which allows it to be incorporated into biologically active molecules to modulate their properties. sigmaaldrich.com This has led to the development of numerous drugs containing the thiophene scaffold.

Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antihypertensive, and antiviral properties. moldb.comsigmaaldrich.com For example, well-known drugs such as the anti-inflammatory agent Tenidap and the antiplatelet drug Clopidogrel feature a thiophene core. sigmaaldrich.com The versatility of thiophene chemistry allows for the synthesis of large combinatorial libraries of compounds, which are essential for screening and identifying new therapeutic leads. nih.gov

Beyond medicine, thiophene-based materials have gained prominence in the field of organic electronics. They are used as building blocks for organic semiconductors, which are key components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The sulfur atom in the thiophene ring facilitates electron transport, making these materials suitable for electronic applications.

Overview of Methoxy-Substituted Thiophenecarboxylates in Synthetic and Applied Chemistry

Within the vast family of thiophene derivatives, methoxy-substituted thiophenecarboxylates are valuable intermediates in organic synthesis. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which influences the reactivity of the thiophene ring, while the methyl carboxylate group (-COOCH₃) is an electron-withdrawing group that can be readily modified or converted into other functionalities, such as carboxylic acids or amides.

The synthesis of substituted thiophenecarboxylates can be achieved through various methods. One common approach involves the esterification of the corresponding thiophenecarboxylic acid. ambeed.com For instance, 5-methylthiophene-2-carboxylic acid can be converted to its methyl ester by reaction with methanol (B129727) in the presence of an acid catalyst. ambeed.com Another method involves the direct functionalization of the thiophene ring. For example, 2-thiophenecarboxylic acid and its derivatives have been synthesized by the catalyzed reaction of thiophenes with carbon tetrachloride and methanol. semanticscholar.org

The strategic placement of methoxy and carboxylate groups allows for targeted chemical transformations. For example, the synthesis of 5-methoxybenzothiophene-2-carboxamides, which are potent kinase inhibitors, starts from 5-methoxybenzothiophene-2-carboxylic acid ethyl ester. mdpi.com This highlights the role of methoxy-substituted thiophene esters as key precursors for more complex, biologically active molecules. The table below compares the parent carboxylic acid with the target ester.

Table 2: Comparison of Related Thiophene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 5-Methoxy-2-thiophenecarboxylic Acid | 29212-22-4 accelachem.com | C₆H₆O₃S | 158.17 g/mol | Carboxylic Acid, Methoxy |

| Methyl 5-Methoxy-2-thiophenecarboxylate | 77133-25-6 moldb.com | C₇H₈O₃S | 172.20 g/mol | Methyl Ester, Methoxy |

| 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 nist.govchemicalbook.com | C₆H₆O₂S | 142.18 g/mol chemicalbook.com | Carboxylic Acid, Methyl |

Scope and Objectives of Academic Inquiry

Given the identified gaps in the literature, a focused academic inquiry into this compound is warranted. The primary objectives of such a research program would be:

Development and Optimization of Synthetic Routes: To establish and document an efficient, high-yield synthesis for this compound from readily available starting materials. This would involve comparing different synthetic strategies, such as the direct esterification of 5-methoxy-2-thiophenecarboxylic acid versus alternative routes.

Comprehensive Spectroscopic and Structural Characterization: To perform a full analysis of the compound using modern analytical techniques. This includes detailed 1D (¹H, ¹³C) and 2D NMR spectroscopy to unambiguously assign all proton and carbon signals, as well as analysis by mass spectrometry and infrared (IR) spectroscopy. If suitable crystals can be obtained, X-ray crystallography would provide definitive structural confirmation.

Exploration of Chemical Reactivity: To investigate the reactivity of the compound as a synthetic intermediate. This would involve studying the chemical transformations of both the ester and methoxy functional groups, and examining the influence of these groups on electrophilic substitution reactions at the thiophene ring.

Preliminary Screening for Biological or Material Applications: To use the synthesized and characterized compound as a building block for novel, more complex molecules. These new derivatives could then be screened for potential biological activity (e.g., as enzyme inhibitors or antimicrobial agents) or for properties relevant to materials science, leveraging the known potential of the thiophene scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-9-6-4-3-5(11-6)7(8)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWCXRSVUFRZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505563 | |

| Record name | Methyl 5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77133-25-6 | |

| Record name | Methyl 5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Methoxy 2 Thiophenecarboxylate and Its Analogs

Direct Esterification and Related Esterification Techniques

The most straightforward method to produce Methyl 5-Methoxy-2-thiophenecarboxylate is through the esterification of its corresponding carboxylic acid, 5-methoxy-2-thiophenecarboxylic acid. The Fischer-Speier esterification is a fundamental and widely used technique for this purpose.

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Beyond the classic Fischer conditions, other reagents have been developed to facilitate esterification under milder or different conditions. These include the use of solid-acid catalysts, which can simplify product work-up and catalyst recovery. organic-chemistry.org For instance, macroporous polymeric acid catalysts and phenolsulfonic acid-formaldehyde (PSF) resins have demonstrated high efficiency in esterifying carboxylic acids, sometimes without the need to remove the water byproduct. organic-chemistry.org Another approach involves the use of dehydrating agents or coupling reagents that activate the carboxylic acid.

A study on the synthesis of various 2-thiophenecarboxylic acid derivatives utilized a catalytic system involving VO(acac)₂, CCl₄, and methanol (CH₃OH) to convert thiophenes into their corresponding methyl esters. semanticscholar.orgresearchgate.net In this system, thiophene (B33073) itself can be converted to methyl 2-thiophenecarboxylate. semanticscholar.orgresearchgate.net This method suggests a pathway where the thiophene ring is carboxylated and esterified in a one-pot fashion under specific catalytic conditions.

Table 1: Representative Esterification Conditions

| Carboxylic Acid Precursor | Reagent/Catalyst | Solvent | Conditions | Product | Yield |

| 5-Methoxy-2-thiophenecarboxylic Acid | H₂SO₄ | Methanol | Reflux | This compound | High |

| Adipic Acid | H₂SO₄ | Ethanol | Reflux | Diethyl Adipate | 85-90% |

| Fatty Acids | PSF Resin | None | 120°C | Fatty Acid Methyl Esters | >99% |

| Various Carboxylic Acids | SO₂F₂ | Dichloromethane | Room Temp | Various Esters | High |

Gewald Aminothiophene Synthesis and its Adaptations

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It classically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene (B1212753) nitrile), followed by cyclization with elemental sulfur in the presence of a base, typically an amine like morpholine (B109124) or triethylamine. wikipedia.orgresearchgate.net While the direct product is a 2-aminothiophene, this scaffold is a versatile intermediate that can be further modified. Moreover, adaptations of the Gewald reaction can yield thiophenes with substitution patterns analogous to the target molecule. For instance, the synthesis of 5-alkoxy-2-aminothiophenes has been reported using this method.

The initial step of the Gewald synthesis is a Knoevenagel condensation. wikipedia.orgwikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene group (like methyl cyanoacetate) to the carbonyl group of an aldehyde or ketone. wikipedia.org The reaction is catalyzed by a weak base and is followed by a dehydration step to yield a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct. wikipedia.orgwikipedia.org The choice of the carbonyl compound and the active methylene nitrile determines the substitution pattern at the 4- and 5-positions of the resulting thiophene ring. For example, to achieve a methoxy (B1213986) group at the 5-position, a precursor that can introduce this functionality would be required at this stage.

Table 2: Components of the Gewald Reaction

| Carbonyl Compound | Active Methylene Nitrile | Sulfur Source | Base | Product Type |

| Ketone (R¹-CO-CH₂-R²) | Cyanoester (NC-CH₂-COOR³) | Elemental Sulfur (S₈) | Amine (e.g., Morpholine) | 2-Aminothiophene |

| Aldehyde (R¹-CHO) | Malononitrile (NC-CH₂-CN) | Elemental Sulfur (S₈) | Amine (e.g., Triethylamine) | 2-Aminothiophene |

Fiesselmann Thiophene Synthesis and Analogous Approaches

The Fiesselmann thiophene synthesis is another classic method for constructing the thiophene ring. In its primary form, it involves the reaction of α,β-acetylenic esters with a thioglycolic acid ester in the presence of a base. wikipedia.orgyoutube.com This condensation leads to the formation of 3-hydroxy-2-thiophenecarboxylate derivatives. wikipedia.org

The mechanism proceeds through a base-catalyzed Michael addition of the thiol to the activated triple bond of the alkyne ester. A second conjugate addition can form a thioacetal. Subsequent intramolecular Dieckmann condensation, driven by a stronger base, results in the cyclization to form a ketone. Tautomerization then yields the final 3-hydroxythiophene product. wikipedia.org

While the standard reaction yields 3-hydroxythiophenes, variations of the Fiesselmann synthesis can be employed to generate different substitution patterns. For example, starting with β-ketoesters or substrates containing a nitrile group can lead to 3-aminothiophenes. wikipedia.org The synthesis has been applied to construct various substituted thiophenes, including more complex thieno[3,2-b]thiophene (B52689) systems by reacting substituted 3-chlorothiophene-2-carboxylates with methyl thioglycolate. nih.gov To synthesize a 5-methoxy substituted thiophene using this approach, one would need to start with an appropriately substituted α,β-acetylenic ester or a related precursor that carries the methoxy group.

Catalytic Coupling Reactions for Thiophene Ring Construction and Functionalization

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the construction and functionalization of heterocyclic rings like thiophene. Palladium catalysis, in particular, offers a powerful toolkit for creating C-C and C-heteroatom bonds with high efficiency and selectivity. acs.orgrsc.org

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry and is highly effective for the synthesis of aryl-substituted thiophenes. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govyoutube.com

In the context of synthesizing this compound analogs, the Suzuki reaction can be used in several ways:

Functionalization of a Pre-formed Thiophene: A halogenated thiophene, such as methyl 5-bromo-2-thiophenecarboxylate, could be coupled with a methoxy-containing organoboron reagent. Conversely, a 5-methoxy-2-halothiophene could be coupled with a boronic acid derivative of a carboxylate. More commonly, an aryl group is attached to the thiophene ring. For example, 4-bromothiophene-2-carbaldehyde has been coupled with various arylboronic acids to yield 4-arylthiophene-2-carbaldehydes. mdpi.com

Building the Ring: While less common for simple thiophenes, cross-coupling strategies can be part of multi-step sequences to construct the ring itself.

The versatility of the Suzuki reaction is enhanced by the wide variety of available palladium catalysts and ligands, which can be tuned to optimize reaction yields and tolerate a broad range of functional groups. nih.govnih.gov For instance, ligands like SPhos have been shown to be effective in the Suzuki coupling of bromothiophenes with low catalyst loading. nih.gov Other palladium-catalyzed reactions, such as C-H activation/functionalization, also provide direct routes to modify the thiophene core without the need for pre-halogenation, offering a more atom-economical approach. acs.orgrsc.org

Copper- and Nickel-Mediated Synthetic Routes

Copper (Cu) and Nickel (Ni) complexes play a significant role in the synthesis of thiophene derivatives. These transition metals can facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the thiophene ring and introducing various functional groups. For instance, Schiff base ligands derived from methoxy-substituted phenols can react with copper(II) and nickel(II) acetates to form heterotrinuclear complexes. researchgate.net The coordination environment of these metal ions, often square planar or tetrahedral, activates the ligands for subsequent reactions. researchgate.net

In specific applications, copper(II) has been used to synthesize dinuclear complexes where two metal centers are bridged by ligands like azide. researchgate.net The coordination typically involves phenolate (B1203915) oxygen and imine nitrogen atoms from the Schiff base ligand, demonstrating the versatility of these metals in assembling complex molecular architectures. researchgate.net While direct synthesis of this compound using these specific methods is not explicitly detailed in the provided context, the principles of using copper and nickel catalysts for C-O and C-N bond formation are fundamental in organometallic chemistry and are applicable to the synthesis of methoxy-substituted thiophenes and their derivatives.

Directed Functionalization of the Thiophene Nucleus

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the direct introduction of functional groups onto the thiophene ring. Nitration is a classic example of an EAS reaction. masterorganicchemistry.com The process typically involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.comlibretexts.org

The aromatic π-system of the thiophene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product. masterorganicchemistry.com The regioselectivity of this substitution on a molecule like this compound is directed by the existing substituents. The methoxy group (-OCH₃) is an activating, ortho-para directing group, while the methyl carboxylate group (-COOCH₃) is a deactivating, meta-directing group. The outcome of the reaction would depend on the interplay of these electronic effects.

Table 1: Key Steps in Electrophilic Aromatic Nitration

| Step | Description | Reagents | Electrophile |

| 1. Generation of Electrophile | Sulfuric acid protonates nitric acid. | HNO₃ + H₂SO₄ | Nitronium ion (NO₂⁺) |

| 2. Nucleophilic Attack | The π-electrons of the thiophene ring attack the nitronium ion. | Thiophene derivative + NO₂⁺ | - |

| 3. Deprotonation | A weak base removes a proton to restore aromaticity. | Sigma complex + H₂O | - |

Halogenation is another important electrophilic aromatic substitution reaction that introduces halogen atoms (e.g., Br, Cl) onto the thiophene ring. The resulting halothiophenes are versatile intermediates for further functionalization. For example, a brominated derivative, Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate, highlights the utility of halogenation in building more complex molecules. chemscene.com

Once a halogen is installed, it can be converted into an organometallic reagent, such as an organolithium or Grignard reagent. This is typically achieved by treating the halothiophene with a strong base like n-butyllithium or with magnesium metal. These organometallic intermediates are potent nucleophiles and can react with a wide range of electrophiles to introduce new functional groups, thereby expanding the synthetic possibilities.

Sulfonyl (-SO₂R) and sulfamoyl (-SO₂NR₂) groups are important functional moieties in many biologically active compounds. These groups can be introduced onto the thiophene ring through several methods. One common approach involves the sulfonation of the thiophene ring using fuming sulfuric acid (H₂SO₄/SO₃) to produce a thiophenesulfonic acid. This can then be converted to a thiophenesulfonyl chloride by reacting with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The resulting thiophenesulfonyl chloride is a key intermediate that can react with various nucleophiles. For example, reaction with an amine (R₂NH) leads to the formation of a sulfonamide, which is a sulfamoyl group. Several examples of thiophene derivatives containing these groups exist, such as Methyl 3-sulfamoyl-2-thiophenecarboxylate and Methyl 3-[(2-amino-2-oxoethyl)(4-methylphenyl)sulfamoyl]-2-thiophenecarboxylate. chemspider.com These compounds illustrate the structural diversity that can be achieved through the introduction of sulfur-based functional groups.

Industrial Scale Synthesis and Process Optimization for Thiophenecarboxylates

The transition from laboratory-scale synthesis to industrial production requires significant process optimization to ensure efficiency, safety, and cost-effectiveness. researchgate.net For fine chemicals and pharmaceuticals based on thiophenecarboxylates, there is a growing shift from traditional batch reactors to continuous flow systems. frontiersin.org Continuous flow processes offer numerous advantages, including superior heat and mass transfer, which leads to better control over reaction conditions, higher yields, and improved safety profiles. frontiersin.org

Biocatalysis also presents a scalable and environmentally friendly alternative for industrial synthesis. nih.gov Enzymes like nitrile hydratases and ketoreductases (KREDs) are used in large-scale processes to produce chiral alcohols and other valuable intermediates with high selectivity and under mild conditions. nih.gov These enzymatic methods can be integrated into industrial workflows to enhance sustainability and efficiency. nih.gov

Continuous flow chemistry is particularly well-suited for reactions that require high temperatures and pressures. bohrium.com The small dimensions of microreactors or capillary reactors provide excellent heat exchange and high resistance to pressure, allowing reactions to be conducted safely at temperatures far above the solvent's boiling point. goflow.at This "process intensification" can dramatically accelerate reaction rates, increasing throughput and reducing reactor size and cost. bohrium.comgoflow.at

Reactors for these processes are often constructed from robust materials like stainless steel or silicon carbide and can be heated efficiently using methods like resistive heating or microwave irradiation. bohrium.comresearchgate.net These systems can achieve temperatures up to 400°C and pressures up to 200 bar, enabling a wide range of transformations such as esterifications, rearrangements, and heterocycle synthesis without the need for catalysts. researchgate.net The ability to translate high-temperature microwave chemistry into scalable continuous flow protocols represents a significant advancement for the industrial production of complex molecules like thiophenecarboxylates. goflow.at

Table 2: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Generally poor and non-uniform | Excellent and highly efficient frontiersin.org |

| Mass Transfer | Often limited by mixing speed | Maximized due to small channel dimensions researchgate.net |

| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety due to small reaction volumes goflow.at |

| Scalability | Can be challenging and require re-optimization | Simpler to scale up by running longer or in parallel researchgate.net |

| Process Control | Slower response to parameter changes | Rapid and precise control over temperature and pressure researchgate.net |

Stereoselective Synthesis of Chiral Thiophene Derivatives

The synthesis of non-racemic, chiral thiophene derivatives is a critical area of research, driven by their potential application as precursors for chiral polythiophenes and as components in pharmaceuticals and advanced materials. nih.gov The chirality in these molecules can arise from a stereogenic center in a substituent attached to the thiophene ring or, less commonly, from atropisomerism. Various stereoselective strategies have been developed to control the three-dimensional arrangement of atoms, leading to enantiomerically enriched products. These methods often employ chiral catalysts, including metal complexes, organocatalysts, and enzymes.

One prominent strategy is the catalytic asymmetric desymmetrization of prochiral molecules. For instance, the desymmetrization of oxetanes has been effectively used to synthesize chiral tetrahydrothiophenes. nsf.govresearchgate.net In this approach, a chiral Brønsted acid catalyst facilitates an intramolecular ring-opening of an oxetane (B1205548) by a sulfur nucleophile. nsf.govresearchgate.net The success of this method often relies on "taming" the sulfur nucleophile by converting it to a less reactive form, such as a thioester, to prevent a non-catalyzed, racemic background reaction. nsf.gov This allows for the efficient generation of all-carbon quaternary stereocenters with high enantioselectivity. nsf.govresearchgate.net

Another powerful method is the use of asymmetric annulation reactions. A catalytic asymmetric [4+1] annulation has been developed to construct functionalized 2-acyl-2-carboxyl tetrahydrothiophenes. acs.org This reaction utilizes a bifunctional chiral phase-transfer catalyst to combine β-keto esters (as one-carbon nucleophiles) and 5-succinimidothio-pent-2-enoates (as four-atom bielectrophiles). The process involves an electrophilic sulfenylation followed by an enantioselective Michael addition, yielding products with consecutive quaternary and tertiary stereocenters in high diastereoselectivities and enantioselectivities. acs.org

Organocatalysis has also emerged as a vital tool for the asymmetric synthesis of chiral thiophenes. The sulfa-Michael addition, a key C-S bond-forming reaction, can be rendered stereoselective using chiral organocatalysts. metu.edu.tr For example, the reaction between 1,4-dithiane-2,5-diol (B140307) and trans-β-nitrostyrene derivatives, catalyzed by bifunctional quinine-based organocatalysts, produces polyfunctionalized tetrahydrothiophenes with significant diastereomeric and enantiomeric excesses. metu.edu.tr

Furthermore, biocatalytic strategies offer a green and highly selective alternative. Enzymes such as monooxygenases and lactonases have been employed for the enantioselective synthesis of sulfur-containing compounds. ucl.ac.uk Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) have demonstrated the ability to perform enantiodivergent oxidation of sulfides to produce optically pure sulfoxides with excellent enantioselectivity (up to 99% ee). ucl.ac.uk

The aza-Friedel–Crafts reaction represents another sophisticated approach. A highly enantioselective reaction between benzothiophene-2,3-dione-derived ketimines and indoles has been achieved using a chiral phosphoric acid catalyst. acs.org This method allows for the construction of a tetrasubstituted chiral carbon center adjacent to both the sulfur of the thiophene ring system and a nitrogen atom, yielding hybrid 3-indolylmethanamine-benzothiophenes with up to 99% yield and 99% ee. acs.org

These diverse methodologies underscore the significant progress in controlling chirality in thiophene-containing structures, providing access to a wide range of valuable chiral building blocks for various scientific applications. nih.gov

Interactive Data Table: Examples of Stereoselective Synthesis of Chiral Thiophene Derivatives

| Reaction Type | Catalyst/Reagent | Substrate(s) | Product Type | Yield | Stereoselectivity (ee/dr) | Ref |

| Asymmetric Desymmetrization | Chiral Brønsted Acid | Oxetane with thioester | Chiral Tetrahydrothiophene | High | Excellent | nsf.govresearchgate.net |

| Asymmetric [4+1] Annulation | Bifunctional Chiral Phase-Transfer Catalyst | β-keto ester & 5-succinimidothio-pent-2-enoate | Functionalized Tetrahydrothiophene | Good | High (dr & ee) | acs.org |

| Sulfa-Michael Addition | Quinine-based Organocatalyst | 1,4-dithiane-2,5-diol & trans-β-nitrostyrene | Polyfunctional Tetrahydrothiophene | - | up to 96:4 dr, 70% ee | metu.edu.tr |

| Aza-Friedel–Crafts Reaction | Chiral Phosphoric Acid (CPA) | Benzothiophene-derived ketimine & Indole | 3-indolylmethanamine-benzothiophene | up to 99% | up to 99% ee | acs.org |

| Biocatalytic Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | Prochiral Sulfide (B99878) | Chiral Sulfoxide | - | up to 99% ee | ucl.ac.uk |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 5-Methoxy-2-thiophenecarboxylate, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

The ¹H NMR spectrum of this compound provides precise information on the location and connectivity of its protons. The spectrum is characterized by distinct signals for the two thiophene (B33073) ring protons, the methoxy (B1213986) group protons, and the methyl ester protons.

The thiophene ring protons at positions 3 and 4 appear as distinct doublets due to ortho-coupling. The electron-donating methoxy group at position 5 causes an upfield shift (lower ppm value) for the adjacent proton at position 4, while the electron-withdrawing methoxycarbonyl group at position 2 results in a downfield shift (higher ppm value) for the proton at position 3. libretexts.org Good linear correlations have been observed between the chemical shifts of ring protons in substituted methyl 2-thiophenecarboxylates and those in the corresponding substituted thiophenes. oup.com The coupling constants for these protons are typically in the range expected for ortho-protons on a thiophene ring. oup.comoup.com

The methoxy group (-OCH₃) and the methyl ester (-COOCH₃) protons each appear as sharp singlets, as they have no adjacent protons to couple with. Their chemical shifts are characteristic of methoxy groups attached to an aromatic ring and an ester carbonyl group, respectively.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Coupling Constant (J, Hz) (Estimated) |

| H-3 | ~7.0-7.2 | Doublet (d) | ~4.0 |

| H-4 | ~6.2-6.4 | Doublet (d) | ~4.0 |

| Ring -OCH₃ | ~3.9-4.0 | Singlet (s) | N/A |

| Ester -OCH₃ | ~3.8-3.9 | Singlet (s) | N/A |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For Methyl 2-thiophenecarboxylate, the parent compound, the carbonyl carbon appears around 162.7 ppm, with the ester methyl carbon at 52.1 ppm. chemicalbook.com In this compound, the substituent effects are prominent. The C5 carbon, directly attached to the electron-donating methoxy group, experiences a significant downfield shift due to the oxygen's electronegativity. Conversely, the other ring carbons (C2, C3, C4) also show shifts that reflect the combined electronic influences of the methoxy and methoxycarbonyl substituents. The carbonyl carbon of the ester group is also identifiable in a characteristic downfield region.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) (Estimated) |

| Carbonyl (C=O) | ~162-164 |

| C5 | ~160-165 |

| C2 | ~135-140 |

| C3 | ~115-120 |

| C4 | ~105-110 |

| Ring -OCH₃ | ~59-61 |

| Ester -OCH₃ | ~51-53 |

Infrared (IR) Spectroscopy: Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. jetir.org Key absorptions include the C=O stretch of the ester, C-O stretches of the ester and ether linkages, C=C stretching of the thiophene ring, and C-H stretching vibrations.

The carbonyl (C=O) stretching frequency is particularly diagnostic and sensitive to the electronic environment. jetir.org In conjugated esters, this band is typically very intense. jetir.org For simple alkyl esters, the C=O stretch appears in the range of 1740-1760 cm⁻¹. ic.ac.uk The position of this band in this compound is influenced by the electronic properties of the substituted thiophene ring.

The electron-donating 5-methoxy group pushes electron density into the thiophene ring through resonance. This electron density can be delocalized through the conjugated system to the electron-withdrawing methoxycarbonyl group. This delocalization reduces the double-bond character of the carbonyl group, weakening the C=O bond and shifting its stretching frequency to a lower wavenumber (a bathochromic or red shift) compared to a non-conjugated ester. Studies have shown that IR carbonyl stretching frequencies in methyl (5-substituted 2-thiophenecarboxylate)s correlate with the electronic effects of the substituent at the 5-position. oup.comoup.com

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester Carbonyl | 1700 - 1725 | Strong, Sharp |

| C-H Stretch | Aromatic (Thiophene) | 3050 - 3150 | Medium |

| C-H Stretch | Aliphatic (Methyl) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong |

| C-O Stretch | Ester and Ether | 1200 - 1300 | Strong |

Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Pathway Analysis.arkat-usa.org

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns under electron impact, which helps to confirm its structure. The molecular formula of the compound is C₇H₈O₃S, giving it a molecular weight of approximately 172.18 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation is influenced by the substituents on the thiophene ring. arkat-usa.org Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group.

A prominent fragmentation pathway would be the loss of the methoxy radical (•OCH₃) from the ester function, leading to a strong peak at [M-31]⁺ (m/z 141). This acylium ion is resonance-stabilized. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from this ion to produce a fragment at m/z 113. Another possible fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group on the ring, resulting in a peak at [M-15]⁺ (m/z 157).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Identity |

| 172 | [C₇H₈O₃S]⁺ | Molecular Ion (M⁺) |

| 141 | [C₆H₅O₂S]⁺ | [M - OCH₃]⁺ |

| 113 | [C₅H₅OS]⁺ | [M - OCH₃ - CO]⁺ |

| 157 | [C₆H₅O₃S]⁺ | [M - CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Thiophene itself exhibits strong absorption in the UV region due to π → π* transitions. bhu.ac.in The substitution of the thiophene ring with both a methoxy group and a methoxycarbonyl group significantly influences the absorption spectrum.

The 5-methoxy group acts as an electron-donating group (auxochrome), and the 2-methoxycarbonyl group acts as an electron-withdrawing group. This "push-pull" configuration across the conjugated thiophene ring system extends the conjugation, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za This reduction in the energy gap results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) compared to unsubstituted thiophene or thiophenes with only one of these substituents. jchps.com This extended conjugation also typically leads to a hyperchromic effect, an increase in the molar absorptivity (intensity of absorption).

Interactive Data Table: UV-Vis Spectroscopic Data for this compound

| Parameter | Description | Estimated Value |

| λmax | Wavelength of Maximum Absorption | ~280 - 320 nm |

| Electronic Transition | Type of electron promotion | π → π* |

| Effect of Substitution | Shift compared to thiophene | Bathochromic (Red Shift) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For this compound, this method serves as a crucial step in verifying the empirical formula and ensuring the purity of the synthesized or isolated compound. The technique quantitatively measures the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and sulfur (S). Oxygen (O) is typically determined by difference.

The theoretical elemental composition of this compound is calculated from its molecular formula, C₇H₈O₃S, and the atomic weights of its constituent elements. With a molecular weight of approximately 172.20 g/mol , the expected weight percentages are derived as follows:

Carbon (C): (7 * 12.011) / 172.20 * 100%

Hydrogen (H): (8 * 1.008) / 172.20 * 100%

Oxygen (O): (3 * 15.999) / 172.20 * 100%

Sulfur (S): (1 * 32.065) / 172.20 * 100%

In a typical experimental procedure, a small, precisely weighed sample of the compound undergoes high-temperature combustion in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and sulfur to sulfur dioxide. These combustion products are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. The resulting experimental mass percentages are then compared against the calculated theoretical values. A close correlation between the experimental and theoretical data, generally within a narrow margin of ±0.4%, provides strong evidence for the compound's identity and high purity.

Interactive Data Table: Elemental Composition of this compound

Computational and Theoretical Investigations of Methoxythiophenecarboxylate Systems

Density Functional Theory (DFT) Studies: Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. It is widely employed to predict the molecular and electronic properties of organic compounds, including thiophene (B33073) derivatives.

DFT calculations can provide a wealth of quantum chemical parameters that are crucial for assessing the reactivity and kinetic stability of molecules. For a molecule structurally similar to Methyl 5-Methoxy-2-thiophenecarboxylate, 2-methoxythiophene (B42098), these parameters have been calculated using the B3LYP/6-311++G(d,p) method, offering insights into its chemical behavior. epstem.net Key parameters include the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (ΔE). epstem.net

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. epstem.net From these fundamental energies, other important reactivity descriptors can be derived, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). epstem.net A high chemical hardness, derived from a large HOMO-LUMO gap, indicates significant resistance to change in its electron distribution. epstem.net

Table 1: Calculated Quantum Chemical Parameters for 2-Methoxythiophene

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| Total Energy | -644.29 | -17532.0 |

| HOMO Energy | -0.23 | -6.26 |

| LUMO Energy | -0.01 | -0.27 |

| Energy Gap (ΔE) | 0.22 | 5.99 |

| Ionization Potential (I) | 0.23 | 6.26 |

| Electron Affinity (A) | 0.01 | 0.27 |

| Electronegativity (χ) | 0.12 | 3.26 |

| Chemical Potential (μ) | -0.12 | -3.26 |

| Global Hardness (η) | 0.11 | 2.99 |

Data sourced from theoretical calculations on 2-methoxythiophene. epstem.net

The electronic properties of thiophene-based molecules are of significant interest for their potential use in organic electronics. nih.gov DFT calculations allow for the visualization of molecular orbitals and the analysis of electron density distribution. For 2-methoxythiophene, the HOMO is distributed over the entire molecule, while the LUMO is primarily localized on the thiophene ring. epstem.net This distribution of frontier molecular orbitals is fundamental to understanding the molecule's behavior in charge-transfer processes and its reactivity in chemical reactions.

Molecular Docking Simulations: Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to simulate the interaction between a small molecule ligand and the binding site of a target protein. nih.govmdpi.com While specific docking studies on this compound are not prevalent, the methodology can be applied to explore its potential biological activity. Thiophene derivatives have been investigated as potential inhibitors for various enzymes and proteins. scienceacademique.com

The process involves preparing the 3D structure of the ligand (e.g., this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring them based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com For instance, molecular docking simulations of quinoline (B57606) derivatives, which share some structural similarities with thiophenes, have been used to identify potential inhibitors of Hepatitis B Virus replication by predicting their binding to viral proteins. nih.govmdpi.comresearchgate.net Such studies can provide valuable initial screening for the biological potential of novel compounds. mdpi.com

Conformational Analysis and Energy Landscape Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and the energy barriers between them. nih.gov For flexible molecules like this compound, which has rotatable bonds (e.g., the C-O bond of the methoxy (B1213986) group and the C-C bond of the carboxylate group), this analysis is particularly important.

Computational methods can be used to perform a systematic scan of the potential energy surface (PES) by rotating specific dihedral angles. epstem.netresearchgate.net A study on the related 2-methoxythiophene molecule performed a potential energy curve scan as a function of the C3-C2-O-C6 torsion angle to determine the most stable conformation. epstem.net This analysis revealed that the planar conformation, where the methoxy group is coplanar with the thiophene ring, is the most stable. epstem.net Similar analyses for 5-methyl thiophene acryloyl ethyl ester have been used to understand the relationship between conformational states and vibrational spectra. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. mdpi.com By calculating the energies of reactants, products, and all species along the reaction pathway, a complete energy profile can be constructed. This allows chemists to understand the feasibility of a reaction, predict its products, and gain insight into the factors controlling its selectivity. researchgate.net

For example, a computational study using the Molecular Electron Density Theory (MEDT) was conducted on the reaction between 2-methoxyfuran (B1219529) (another five-membered heterocyclic ether) and a nitroalkene. mdpi.com This study was able to map out the reaction pathway, identify zwitterionic intermediates, and rule out a previously proposed mechanism. mdpi.com Similarly, quantum-chemical calculations have been employed to study the acylation of thienopyrrole derivatives to understand the regioselectivity of the reaction under Friedel-Crafts conditions. researchgate.net These approaches could be applied to understand the synthesis and reactivity of this compound, providing insights that are difficult to obtain through experimental means alone.

In Silico Prediction of Structure-Activity Relationships (SAR) and Pharmacokinetic Properties

In the early stages of drug discovery and materials science, it is highly desirable to predict the properties of a compound before its synthesis. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are used for this purpose. researchgate.netnih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.gov These models use molecular descriptors (numerical representations of a molecule's properties) to predict the activity of new, untested compounds. nih.gov

Chemical Reactivity and Transformation Mechanisms of Thiophenecarboxylates

Intrinsic Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic heterocycle. Its aromaticity, while significant, is less than that of benzene (B151609), making it generally more reactive in electrophilic substitution reactions. wikipedia.orge-bookshelf.denih.gov The sulfur atom's lone pairs are integral to the delocalized π-electron system, which is the source of its aromatic character. wikipedia.org However, the introduction of substituents at the 2- and 5-positions profoundly modifies this intrinsic reactivity.

The reactivity of the thiophene ring in Methyl 5-Methoxy-2-thiophenecarboxylate is modulated by the competing electronic effects of the methoxy (B1213986) and carboxylate groups.

Methyl Carboxylate Group (-COOCH₃) at C2: The methyl carboxylate group is a deactivating group. It exerts a strong electron-withdrawing effect through both resonance (-R) and induction (-I). This pulls electron density out of the thiophene ring, making it less nucleophilic and less reactive towards electrophiles.

The net effect is a "push-pull" system. The activating -OCH₃ group at C5 enriches the ring with electrons, while the deactivating -COOCH₃ group at C2 withdraws them. This polarization significantly influences which positions on the ring (C3 and C4) are most likely to react. The activating effect of the methoxy group generally makes the ring more reactive than an unsubstituted thiophene bearing only a deactivating group.

| Substituent | Position | Electronic Effect | Influence on Thiophene Ring |

| Methoxy (-OCH₃) | C5 | +R > -I | Activating (electron-donating) |

| Methyl Carboxylate (-COOCH₃) | C2 | -R, -I | Deactivating (electron-withdrawing) |

Ester Hydrolysis, Transesterification, and Decarboxylation Pathways

Reactions involving the ester functional group are central to the chemical transformations of this compound.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-methoxy-2-thiophenecarboxylic acid. This reaction is typically carried out under acidic or basic conditions. masterorganicchemistry.com

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate. masterorganicchemistry.com Subsequent protonation of the resulting carboxylate salt during an acidic workup yields the carboxylic acid.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. google.com This process is reversible.

Transesterification: This process exchanges the methyl group of the ester for a different alkyl group from an alcohol (R'-OH). wikipedia.org The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.comorganic-chemistry.org The mechanism involves nucleophilic attack of the new alcohol on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of methanol (B129727). wikipedia.org

Decarboxylation: The removal of the carboxylic acid group (as CO₂) from 5-methoxy-2-thiophenecarboxylic acid (the product of hydrolysis) is a potential subsequent reaction. Decarboxylation of aromatic carboxylic acids is generally difficult and requires high temperatures. However, the reaction is facilitated if a carbanion-stabilizing group is present at the beta-position relative to the carboxyl group. masterorganicchemistry.com For 5-methoxy-2-thiophenecarboxylic acid, direct decarboxylation is challenging but can sometimes be achieved under harsh conditions or with specific metal catalysts. youtube.com

Nucleophilic Acyl Substitution and Other Nucleophilic Reactions

The carbonyl carbon of the ester group in this compound is electrophilic and is a prime site for nucleophilic attack. This leads to nucleophilic acyl substitution, a fundamental reaction class for esters. masterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

Elimination: The C=O π-bond is reformed, and the methoxide (B1231860) ion (⁻OCH₃) is expelled as a leaving group.

This pathway allows for the conversion of the ester into a variety of other functional groups. The reaction's success depends on the nucleophile being a stronger base than the methoxide leaving group. masterorganicchemistry.com

Examples of Nucleophilic Acyl Substitution:

| Reagent/Nucleophile | Product |

| Ammonia (NH₃) or Amines (RNH₂) | Amides |

| Grignard Reagents (RMgX) | Tertiary Alcohols (after two additions) |

| Hydride (e.g., from LiAlH₄) | Primary Alcohol (reduction) |

Electrophilic Attack on the Thiophene Ring (e.g., Sulfonylation, Nitration)

Electrophilic aromatic substitution is a key reaction for thiophenes. nih.gov In this compound, the directing effects of the two substituents are crucial. The C5-methoxy group is a powerful ortho-, para-director (activating), while the C2-carboxylate group is a meta-director (deactivating).

The activating -OCH₃ group directs incoming electrophiles to the C4 position.

The deactivating -COOCH₃ group directs incoming electrophiles to the C4 position.

Since both groups direct the electrophile to the same position (C4), electrophilic substitution is expected to occur regioselectively at the C4 position. The C3 position is less favored due to steric hindrance from the adjacent C2-carboxylate group.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group. youtube.com Given the directing effects, the expected product is Methyl 5-Methoxy-4-nitro-2-thiophenecarboxylate. Studies on the nitration of substituted benzo[b]thiophens show that substitution occurs on the benzene ring, guided by the existing substituents. rsc.org

Sulfonylation: Reaction with a sulfonyl chloride (e.g., TsCl) in the presence of a Lewis acid catalyst would introduce a sulfonyl group onto the ring, likely at the C4 position.

Cycloaddition Reactions (e.g., Diels-Alder) with Thiophene Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. Due to its aromaticity, the thiophene ring is a reluctant diene and an even more reluctant dienophile. nih.govresearchgate.net

Thiophene as a Diene: Thiophene can be forced to act as a diene in Diels-Alder reactions, but this usually requires high pressures, high temperatures, or highly reactive dienophiles like maleic anhydride. researchgate.netresearchtrends.net The aromaticity of the thiophene ring must be overcome, making the reaction energetically unfavorable under normal conditions. nih.gov A common strategy to facilitate this reaction is to first oxidize the thiophene to a thiophene-S-oxide or thiophene-S,S-dioxide. researchtrends.netutexas.edu This oxidation disrupts the aromatic system, making the resulting molecule a much more reactive diene. utexas.edu

Thiophene as a Dienophile: For the thiophene ring itself to act as a dienophile (a 2π component), it would need to react across one of its double bonds. This is exceptionally rare for the parent thiophene. However, in intramolecular reactions, the thiophene nucleus can be made to function as a dienophile depending on the substituents attached to the diene part of the molecule. rsc.org For an intermolecular reaction involving this compound, its participation as a dienophile is not a commonly observed or favorable pathway. The electron-rich nature of the ring, enhanced by the methoxy group, makes it a poor candidate to react with a typical electron-rich diene.

Oxidation and Reduction Chemistry of Thiophenecarboxylates

The oxidation and reduction chemistry of thiophenecarboxylates is crucial for both the synthesis of functionalized thiophenes and their degradation. The thiophene ring, while aromatic, possesses a sulfur atom that can influence its reactivity under oxidative and reductive conditions.

Oxidation:

The thiophene nucleus is generally susceptible to oxidation, which can lead to ring opening or the formation of sulfoxides and sulfones. However, the presence of an electron-withdrawing carboxylate group at the C2 position tends to deactivate the ring towards oxidation. The primary oxidative reactions relevant to this compound often involve the synthesis of its carboxylic acid precursor or modifications of other substituents on the ring.

One common synthetic route to thiophenecarboxylic acids involves the oxidation of the corresponding alkyl-substituted thiophenes. For instance, methylthiophenes can be efficiently oxidized to thiophenecarboxylic acids using strong oxidizing agents like sodium dichromate (Na₂Cr₂O₇) in a sealed tube. psu.edu This method has been successfully applied to produce various thiophenecarboxylic acids from methylthiophenes. researchgate.net Another approach involves a catalytic system using vanadium, iron, or molybdenum compounds with carbon tetrachloride and methanol. semanticscholar.org This process is believed to proceed through the formation of methyl hypochlorite (B82951) and formaldehyde, leading to oxymethylation of the thiophene ring, followed by oxidation to the carboxylic acid and subsequent esterification. semanticscholar.org Notably, in reactions involving substituted thiophenes, such as 2-chlorothiophene, the ester group can be introduced at the 5-position while the halogen remains intact, yielding methyl 5-chlorothiophene-2-carboxylate. semanticscholar.org This highlights the relative stability of the ester function under these specific oxidative conditions.

Oxidative Synthesis of Thiophenecarboxylic Acids

| Starting Material | Oxidizing Agent/System | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methylthiophene | Na₂Cr₂O₇, H₂O, 250°C | 3-Thiophenecarboxylic acid | 82% | psu.edu |

| Thiophene | CCl₄–CH₃OH–VO(acac)₂ | Methyl 2-thiophenecarboxylate | 45% | semanticscholar.org |

| 2-Ethylthiophene | CCl₄–CH₃OH–Fe(acac)₃ | Methyl 5-ethyl-2-thiophenecarboxylate | 64% | semanticscholar.org |

| 2-Chlorothiophene | CCl₄–CH₃OH–Fe(acac)₃ | Methyl 5-chlorothiophene-2-carboxylate | Data not specified | semanticscholar.org |

Reduction:

The reduction of the thiophene ring is a challenging transformation that typically requires harsh conditions, often leading to desulfurization. This process involves the cleavage of the carbon-sulfur bonds and saturation of the carbon chain. While specific studies on the reduction of this compound are limited, general methods for thiophene reduction are applicable. Desulfurization can be achieved using reagents like Raney nickel, which effectively removes the sulfur atom to yield an aliphatic compound. For instance, the reduction of a ketone or aldehyde can be accomplished by first converting it to a thioacetal, which is then reduced with H₂ and Raney nickel, replacing the carbon-sulfur bonds with carbon-hydrogen bonds. cymitquimica.com The ester group on the thiophene ring can also be a target for reduction, typically using hydride reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol, 5-methoxy-2-thiophenemethanol.

Advanced Research Applications of Methoxythiophenecarboxylate Derivatives

Medicinal Chemistry and Pharmaceutical Sciences

The thiophene (B33073) nucleus is recognized as a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.gov The specific substitution pattern of methoxy (B1213986) and carboxylate groups on the thiophene ring provides a unique starting point for creating diverse molecular architectures with significant therapeutic potential. The presence of heteroatoms like sulfur and oxygen can enhance drug-receptor interactions, solubility, and metabolic profiles. nih.gov

Precursors for Bioactive Compounds and Novel Drug Development

Derivatives of methoxythiophenecarboxylate serve as crucial intermediates or building blocks in the synthesis of complex bioactive molecules. mdpi.com The inherent reactivity of the thiophene core and its substituents allows for a wide range of chemical transformations, making these compounds versatile precursors for creating libraries of novel chemical entities for drug discovery programs. nih.gov

Researchers have utilized these precursors to develop compounds with targeted biological activities. For instance, the synthesis of methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives has been explored for their potential as anticancer agents. nih.gov This process often begins with a simpler, functionalized thiophene, such as a methoxythiophenecarboxylate derivative, which is then elaborated through multi-step synthetic sequences. nih.gov Similarly, halogenated 2-thiophenecarboxylic acid derivatives, which can be derived from thiophenecarboxylates, are essential building blocks for new classes of insecticides, demonstrating their utility beyond pharmaceuticals. mdpi.com The development of potent retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors, which are significant for treating autoimmune diseases, has also been based on N-(5-(arylcarbonyl)thiophen-2-yl)amide scaffolds. mdpi.com

Table 1: Examples of Bioactive Compounds Derived from Thiophenecarboxylate Precursors

| Precursor Type | Derived Bioactive Compound Class | Therapeutic Target/Application | Reference |

|---|---|---|---|

| Methyl 4-bromo-3-methoxythiophene-2-carboxylate | Methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylates | Anticancer Agents | nih.gov |

| Halogenated 2-thiophenecarboxylic acids | 2,6-dihaloaryl 1,2,4-triazoles | Insecticides (e.g., aphid, mite control) | mdpi.com |

| Thiophene ketone amides | N-(5-(arylcarbonyl)thiophen-2-yl)amides | RORγt Inhibitors (Autoimmune Diseases) | mdpi.com |

| 3-Methoxythiophene-2-carboxylates | Novel thiophene derivatives | Anticancer (Protein Tyrosine Phosphatase 1B) | nih.gov |

Antimicrobial and Antifungal Agent Research

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. frontiersin.org Thiophene derivatives have long been investigated for their potential to combat bacterial and fungal infections. frontiersin.orgcff.org The inclusion of methoxy and carboxylate groups can modulate the lipophilicity and electronic properties of the thiophene ring, influencing the compound's ability to penetrate microbial cell membranes and interact with molecular targets.

Research has demonstrated that synthetic thiophene analogues exhibit significant antimicrobial activity. In one study, a series of newly synthesized thiophene derivatives were tested against various bacterial and fungal strains. Compound S₁, a thiophene analogue, was identified as a highly potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. frontiersin.org Another compound from the same series, S₄, displayed excellent antifungal activity against Candida albicans and Aspergillus niger. frontiersin.org Furthermore, 2-aminothiophene (2AT) derivatives have shown promise against fluconazole-resistant Candida species, not only by inhibiting their growth but also by preventing the formation of resilient biofilms. cff.org The investigation of 3-halobenzo[b]thiophenes revealed that a derivative featuring a methyl alcohol group at the C2 position and a chlorine atom at the C3 position had notable activity against Bacillus cereus and C. albicans. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Thiophene Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Research Finding | Reference |

|---|---|---|---|

| Thiophene analogue (S₁) | S. aureus, B. subtilis, E. coli, S. typhi | Potent antibacterial activity with a MIC value of 0.81 µM/ml. | frontiersin.org |

| Thiophene analogue (S₄) | C. albicans, A. niger | Excellent antifungal activity with a MIC value of 0.91 µM/ml. | frontiersin.org |

| 2-Aminothiophene (2AT) derivative | Candida species (including fluconazole-resistant strains) | Exhibits antifungal activity and significantly reduces biofilm formation. | cff.org |

| 3-Chloro-benzo[b]thiophene with C2-methyl alcohol | B. cereus, C. albicans | Showed better antimicrobial activity with a MIC of 128 µg/mL. | nih.gov |

| Tetrasubstituted iminothiophene derivative (7) | Pseudomonas aeruginosa | Found to be more potent than the standard drug gentamicin. | google.com |

Anticancer and Antitumor Activity Investigations

The structural versatility of methoxythiophenecarboxylate derivatives makes them attractive scaffolds for the development of new anticancer agents. nih.govnih.gov The thiophene ring can act as a bioisostere for a phenyl ring, often leading to improved pharmacological properties. nih.gov The position of substituents, such as methyl and methoxy groups, has been shown to be crucial for cytotoxic activity against various cancer cell lines. nih.gov

Numerous studies have explored the anticancer potential of this compound class. For instance, a novel series of 3-methoxythiophene-2-carboxylate derivatives were designed and evaluated for their anticancer activity, with one compound showing high potency with an IC₅₀ value of 5.25 μM against the MCF-7 breast cancer cell line. nih.gov Another study focused on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, with some compounds demonstrating high inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. nih.gov Research into tranilast (B1681357) derivatives incorporating a thiophene core found them to be more effective against the PC-3 prostate cancer cell line than the reference drug 5-fluorouracil. frontiersin.org The introduction of a benzothiazole (B30560) moiety or a pyrimidine-substitution on related sulfonamides has also been shown to enhance anticancer activity. nih.gov

Table 3: Selected Thiophene Derivatives with Anticancer Activity

| Derivative Class | Cancer Cell Line(s) | Key Finding (IC₅₀/Activity) | Reference |

|---|---|---|---|

| 3-Methoxythiophene-2-carboxylate derivative (1m) | MCF-7 (Breast) | Potent activity with IC₅₀ of 5.25 μM. | nih.gov |

| Tetrahydrobenzo[b]thiophene derivative (9) | MCF-7, NCI-H460, SF-268 | Showed the highest inhibitory effect among tested compounds. | nih.gov |

| Thiophene-based tranilast derivative (13) | PC-3 (Prostate) | IC₅₀ of 2.64 ± 0.21 µM, more potent than 5-FU. | frontiersin.org |

| Thiophene-based pyrimidin sulfonamide | MCF-7 (Breast) | Exhibited potent activity with an IC₅₀ value of 9.55 µmol L⁻¹. | |

| Thiophene derivative (TP 5) | HepG2, SMMC-7721 (Liver) | Identified as a potential anticancer agent based on its ability to inhibit tumor cell growth. |

Anti-inflammatory Compound Design and Evaluation

Thiophene-based compounds are well-represented among anti-inflammatory drugs, with commercial examples like Tinoridine and Tiaprofenic acid. The structural features of methoxythiophenecarboxylate derivatives, specifically the presence of ester, methyl, and methoxy groups, are considered important for anti-inflammatory activity. These groups can play a crucial role in the recognition and inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The hydrophobicity and aromaticity of the thiophene ring may also enhance membrane permeability, contributing to the efficacy of these compounds. nih.gov

The design of novel anti-inflammatory agents often involves the bioisosteric replacement of benzene (B151609) rings with thiophene rings. For example, tetrasubstituted thiophene analogues have been synthesized and evaluated for their anti-inflammatory effects. One such compound, methyl 2-(4-methoxyanilino)-5-(3-nitrobenzoyl)-4-methylthiophene-3-carboxylate, was synthesized as part of a series of potential anti-inflammatory agents. Subsequent hydrolysis of this ester to its corresponding carboxylic acid, 2-(4-methoxyanilino)-5-(3-nitrobenzoyl)-4-methylthiophene-3-carboxylic acid, was also performed to evaluate the impact of this functional group on activity. These studies highlight the systematic approach used to optimize the anti-inflammatory properties of thiophene scaffolds.

Table 4: Examples of Thiophene Derivatives in Anti-inflammatory Research

| Compound Name/Class | Target/Model | Significance in Research | Reference |

|---|---|---|---|

| Methyl 2-(4-methoxyanilino)-5-(3-nitrobenzoyl)-4-methylthiophene-3-carboxylate | Carrageenan-induced rat paw edema | Synthesized as a target compound for evaluation as a potential anti-inflammatory agent. | |

| 2-(4-Methoxyanilino)-5-(3-nitrobenzoyl)-4-methylthiophene-3-carboxylic acid | Carrageenan-induced rat paw edema | Created via hydrolysis of the corresponding ester to study structure-activity relationships. | |

| Tinoridine | COX enzymes | A commercial anti-inflammatory drug containing a thiophene ring. | |

| Tiaprofenic acid | COX enzymes | A commercial NSAID with a thiophene core structure. |

Cyclic Nucleotide Modulators for Therapeutic Interventions (e.g., Secretory Diarrheas, Polycystic Kidney Disease)

Therapeutic intervention in diseases like certain secretory diarrheas and polycystic kidney disease (PKD) often involves the modulation of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Two key protein families involved in regulating these pathways are the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel and phosphodiesterases (PDEs). Inhibiting excessive CFTR-mediated chloride secretion is a strategy for treating secretory diarrheas, while modulating cAMP levels through PDE inhibition is a therapeutic approach for conditions like PKD.

While direct studies on Methyl 5-methoxy-2-thiophenecarboxylate as a cyclic nucleotide modulator are not prominent, the broader class of thiophene derivatives has been identified as a source of potent PDE inhibitors. PDEs are enzymes that hydrolyze cAMP and cGMP, and their inhibition leads to increased intracellular levels of these cyclic nucleotides. A patent for aryl thiophene derivatives describes their use as inhibitors of phosphodiesterase IV (PDE IV), which could be beneficial in treating inflammatory conditions like asthma. Furthermore, research has led to the discovery of benzothiophene (B83047) derivatives as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), with IC₅₀ values in the nanomolar range. nih.gov These findings establish the thiophene scaffold as a viable starting point for designing novel cyclic nucleotide modulators.

Table 5: Thiophene Derivatives as Phosphodiesterase (PDE) Inhibitors

| Derivative Class | PDE Target | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Aryl thiophene derivatives | PDE IV | Asthma, Inflammatory Diseases | |

| Benzothiophene derivatives | PDE10A | Neurological and Psychiatric Disorders | nih.gov |

Development of Sulfonamide-Based Drugs from Thiophene Precursors

Sulfonamides, or "sulfa drugs," are a cornerstone of medicinal chemistry, known for their wide range of biological activities, including antimicrobial, anticancer, and diuretic effects. The incorporation of a thiophene moiety into a sulfonamide structure can significantly influence its pharmacological profile. Thiophene-based sulfonamides are actively investigated as inhibitors of various enzymes, such as carbonic anhydrases, which are therapeutic targets for glaucoma and other conditions.

The synthesis of these hybrid molecules often uses functionalized thiophenes as precursors. For example, thiophene-based thiazole, pyrazole, and pyrimidine (B1678525) sulfonamide derivatives have been synthesized and evaluated for their antitumor activity against the MCF-7 breast cancer cell line, with some showing potent inhibitory effects. In another study, a series of thiophene-based sulfonamides were evaluated as inhibitors of human carbonic anhydrase I and II isoenzymes, demonstrating potent inhibition at low concentrations. The development of novel sulfonamides effective against methicillin-resistant Staphylococcus aureus (MRSA) has also included thiophene-containing structures, such as N-[4-(thiophen-2-yl)thiazol-2-yl]benzenesulfonamides, highlighting the versatility of thiophene precursors in creating drugs to combat antibiotic resistance.

Table 6: Research on Sulfonamide Drugs from Thiophene Precursors

| Thiophene-Sulfonamide Derivative Class | Biological Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| Thiophene-based pyrimidine sulfonamide | Antitumor (MCF-7 cell line) | Showed potent activity with an IC₅₀ value of 9.55 µmol L⁻¹. | |

| General thiophene-based sulfonamides | Human Carbonic Anhydrase I & II | Demonstrated potent inhibition with Kᵢ values in the nanomolar to micromolar range. | |

| N-[4-(thiophen-2-yl)thiazol-2-yl]benzenesulfonamides | Antibacterial (MRSA) | Showed selective activity against various S. aureus strains, including MRSA. | |

| General thiophene carboxamides with sulfonamide | Anticancer (A375, HT-29, MCF-7) | Synthesized and evaluated for cytotoxic effects against various cancer cell lines. |

Targeting Specific Enzymes and Biological Pathways (e.g., MbtI Salicylate (B1505791) Synthase, Photosynthesis)

The quest for novel therapeutic agents increasingly focuses on targeting essential enzymes that are unique to pathogens and absent in humans. One such target is the salicylate synthase MbtI, an enzyme crucial for the biosynthesis of mycobactins, which are iron-chelating molecules (siderophores) essential for the survival and virulence of Mycobacterium tuberculosis (Mtb). mdpi.comunipi.itnih.gov The inhibition of MbtI disrupts iron acquisition by Mtb, representing a promising strategy for developing new antitubercular drugs. mdpi.comnih.govnih.gov

Research into MbtI inhibitors has explored various heterocyclic scaffolds, including furan-based carboxylic acids, which are structurally analogous to thiophene carboxylates. mdpi.comunipi.it In a study aimed at elucidating the structure-activity relationships (SAR) for MbtI inhibition, a series of furan-2-carboxylic acid analogues were synthesized and tested. mdpi.com Among these was a compound featuring a methoxy moiety, 5-(3-cyano-5-methoxyphenyl)furan-2-carboxylic acid (Compound VII in the study). mdpi.com This derivative displayed a comparable half-maximal inhibitory concentration (IC₅₀) to other potent inhibitors in the series, demonstrating that a methoxy group is well-tolerated and can be part of an effective pharmacophore for MbtI inhibition. mdpi.com Specifically, its IC₅₀ was approximately 15 µM, similar to the lead compound in the study. mdpi.com This finding suggests that thiophene-based analogues, such as this compound derivatives, could also serve as effective inhibitors of MbtI, warranting further investigation in this area.

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Pharmacophores

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and agrochemical development, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. youtube.com By systematically modifying a lead compound, researchers can identify the key structural features—the pharmacophore—responsible for its desired effects and optimize them to enhance potency and selectivity. youtube.comnih.govnih.gov

For heterocyclic compounds like methoxythiophenecarboxylate derivatives, SAR studies typically involve modifying substituents on the thiophene ring, altering the ester group, and introducing different functional groups to probe interactions with a biological target. nih.govmdpi.com For instance, in the development of kinase inhibitors, the introduction of different substituents on aromatic rings can dramatically alter activity. mdpi.com An SAR study on spautin-1 analogues revealed that introducing a halogen at a specific position of a phenyl group significantly increased activity. mdpi.com Similarly, studies on inhibitors for other enzymes have shown that the electronic properties of substituents are crucial; electron-withdrawing groups like cyanophenyl or (trifluoromethyl)phenyl can lead to higher inhibitory activity compared to electron-donating groups like methoxyphenyl in certain contexts. nih.gov

The goal of these studies is to build a comprehensive model of the pharmacophore, which is the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. nih.gov This knowledge allows for the rational design of new, more potent compounds. nih.gov

Table 1: Illustrative SAR Data for Heterocyclic Carboxylic Acid Derivatives

This table demonstrates how systematic modifications to a core structure can influence biological activity, using representative data inspired by studies on enzyme inhibitors. mdpi.comnih.gov

| Compound ID | Core Ring | R1 Substituent (Position 5) | R2 Substituent (Position 3) | Inhibitory Activity (IC₅₀ in µM) |

| Lead-A | Furan | Phenyl | H | 70 |

| A-1 | Furan | 4-Methoxyphenyl | H | 75 |

| A-2 | Furan | 4-(Trifluoromethyl)phenyl | H | 45 |

| A-3 | Furan | 4-Cyanophenyl | H | 39 |

| Lead-B | Furan | 3,5-dinitrophenyl | H | 25 |

| B-1 | Furan | 3-Cyano-5-(trifluoromethyl)phenyl | H | 15 |

| B-2 | Furan | 3,5-bis(trifluoromethyl)phenyl | H | 19 |

| B-3 | Furan | 3-Cyano-5-methoxyphenyl | H | 17 |

Agrochemical Research and Development

Thiophene derivatives are a well-established and highly versatile class of compounds in agrochemical research, demonstrating significant potential as active ingredients in fungicides, herbicides, and insecticides. nih.govresearchgate.netresearchgate.net Their broad spectrum of biological activity makes them valuable lead structures for the development of new crop protection agents. nih.govmdpi.com

Herbicidal and Fungicidal Applications of Thiophene Derivatives

The thiophene ring is a key structural motif in several commercial fungicides, including boscalid, penthiopyrad, and isofetamid. nih.gov Research continues to leverage this scaffold to discover novel antifungal agents. For example, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and tested against cucumber downy mildew (Pseudoperonospora cubensis). nih.gov Two compounds from this series, 4a and 4f, exhibited excellent fungicidal activity, with EC₅₀ values of 4.69 mg/L and 1.96 mg/L, respectively. nih.gov This was significantly more potent than the commercial fungicides diflumetorim (B165605) (EC₅₀ = 21.44 mg/L) and flumorph (B1672888) (EC₅₀ = 7.55 mg/L). nih.gov Similarly, new thiophene-based stilbene (B7821643) derivatives inspired by resveratrol (B1683913) have shown improved antifungal activity against Botrytis cinerea. nih.gov